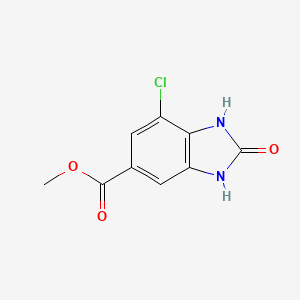









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[NH:8][C:9](=[O:11])[NH:10][C:6]=2[CH:5]=[C:4]([C:12]([O:14]C)=[O:13])[CH:3]=1.[OH-].[Li+].O1CCCC1>CO>[Cl:1][C:2]1[C:7]2[NH:8][C:9](=[O:11])[NH:10][C:6]=2[CH:5]=[C:4]([C:12]([OH:14])=[O:13])[CH:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
351 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC2=C1NC(N2)=O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0.774 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.774 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the tetrahydrofuran and methanol
|
|
Type
|
EXTRACTION
|
|
Details
|
The residual aqueous layer was extracted with ethyl acetate (2 mL)
|
|
Type
|
ADDITION
|
|
Details
|
To the aqueous layer was added water (2 mL) ethyl acetate (2 mL) and 3 M aqueous hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the solids were washed with water and ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried under a stream of nitrogen
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC2=C1NC(N2)=O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 296 mg | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |